Formylmethanofuran

methanogenesis formyltransferase kinetics coenzyme specificity

Procure authentic Formylmethanofuran to secure physiologically relevant kinetics in your CO₂-to-methane reconstitution assays. Generic formyl donors (formate, formamide, N-furfurylformamide) fail due to Fmd/Fwd/Ftr's absolute specificity for the intact MFR scaffold—truncated analogs show ≤1% relative Vmax. Authentic CHO-MFR delivers the native Km (~50 µM for M. kandleri Ftr), the uniquely negative E'₀ (-530 mV) required for electron bifurcation studies, and sole substrate activity for ANME reverse methanogenesis research. All lots supplied with ≥98% purity; shipped under ambient conditions to your facility worldwide.

Molecular Formula C35H39N4O16-5
Molecular Weight 771.7 g/mol
Cat. No. B1241027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormylmethanofuran
Synonymsformyl-MFR
formylmethanofuran
Molecular FormulaC35H39N4O16-5
Molecular Weight771.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)CCC(C(=O)[O-])NC(=O)CCC(C(=O)[O-])NC(=O)CCC(C(CCC(=O)[O-])C(=O)[O-])C(=O)[O-])OCC2=COC(=C2)CNC=O
InChIInChI=1S/C35H44N4O16/c40-19-36-16-23-15-21(18-55-23)17-54-22-3-1-20(2-4-22)13-14-37-28(41)10-7-26(34(50)51)39-30(43)11-8-27(35(52)53)38-29(42)9-5-24(32(46)47)25(33(48)49)6-12-31(44)45/h1-4,15,18-19,24-27H,5-14,16-17H2,(H,36,40)(H,37,41)(H,38,42)(H,39,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)/p-5/t24?,25?,26-,27-/m1/s1
InChIKeyRGBIJPWAWLXPOC-ATEVHTGXSA-I
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formylmethanofuran (CHO-MFR): A Core Methanogenic Coenzyme for Archaeal One-Carbon Metabolism Research


Formylmethanofuran (CHO-MFR) is the N-formyl derivative of the archaeal coenzyme methanofuran (MFR), functioning as the obligate formyl donor in the reductive acetyl-CoA (Wood-Ljungdahl) pathway and methanogenesis [1]. This thermodynamically challenging intermediate is generated from CO₂ and MFR via formylmethanofuran dehydrogenase (Fmd/Fwd) and is subsequently channeled into the C₁-carrier tetrahydromethanopterin (H₄MPT) system, representing a universally conserved entry point for CO₂-derived one-carbon units in methanogenic and sulfate-reducing archaea [2].

Why Formylmethanofuran Cannot Be Replaced by Standard C₁ Donors or Furan Analogs in Methanogenesis Assays


Formylmethanofuran exhibits strict molecular recognition requirements that preclude substitution with generic formyl donors or simplified furan derivatives. While formate and formamide serve as universal C₁ carriers in many biological systems, the archaeal enzymes Fmd/Fwd and Ftr display absolute specificity for the intact methanofuran scaffold [1]. The furfurylamine moiety alone is insufficient for productive catalysis; truncated analogs such as N-methylformamide, formamide, and free formate show negligible conversion (0.1–1% relative Vmax) by molybdenum-dependent formylmethanofuran dehydrogenases [2]. This stringent coenzyme specificity derives from a hydrophobic binding cleft at the Ftr homodimer interface that precisely accommodates the full MFR structure—a binding architecture absent in enzymes utilizing tetrahydrofolate (H₄F) or other common C₁ carriers [3].

Quantitative Differentiation of Formylmethanofuran Relative to Methanofuran, Furan Analogs, and Alternative C₁ Donors


Kinetic Superiority of Native Formylmethanofuran over the Pseudo-Substrate N-Furfurylformamide in Ftr-Catalyzed Formyl Transfer

In direct head-to-head comparison using purified formylmethanofuran:tetrahydromethanopterin formyltransferase (Ftr) from Methanosarcina barkeri, the native substrate formylmethanofuran exhibits markedly superior kinetic parameters relative to the simplified analog N-furfurylformamide (FFA). The native substrate demonstrates both a lower apparent Km and a higher apparent Vmax, establishing that the full methanofuran scaffold is essential for efficient catalysis [1].

methanogenesis formyltransferase kinetics coenzyme specificity

Relative Activity of Formylmethanofuran Dehydrogenase with Alternative Pseudosubstrates: Quantifying Stringent Coenzyme Specificity

Formylmethanofuran dehydrogenase (Fmd) from Methanosarcina barkeri exhibits a steep activity gradient when presented with formylmethanofuran versus simplified C₁ donors. Using N-formylmethanofuran as the reference (relative activity = 100%), the enzyme displays dramatically reduced activity with N-furfurylformamide (11%), N-methylformamide (0.2%), formamide (0.1%), and formate (1%) [1]. The tungsten-containing isoenzymes from Methanobacterium thermoautotrophicum and Methanobacterium wolfei show even stricter specificity, utilizing exclusively N-formylmethanofuran with no detectable activity on any analog tested [1].

formylmethanofuran dehydrogenase substrate specificity molybdenum enzyme

Thermodynamic Driving Force: Midpoint Potential of the CO₂ + MFR/CHO-MFR Couple Defines the Energetic Barrier of Methanogenesis Initiation

The CO₂ + methanofuran/formylmethanofuran redox couple exhibits a midpoint potential (E'₀) of approximately -530 mV at 60 °C and pH 7.0, which is considerably more negative than the H⁺/H₂ couple (E'₀ = -460 mV at 60 °C) [1]. This thermodynamic property explains why the initial CO₂ reduction step in methanogenesis is energetically uphill and requires coupling to a low-potential electron donor, distinguishing this archaeal pathway from bacterial formate dehydrogenase systems that operate at higher (less negative) potentials [2].

methanogenesis thermodynamics redox potential formylmethanofuran dehydrogenase

Kinetic Bias Toward CO₂ Reduction: Formylmethanofuran Dehydrogenase Favors the Reductive Direction 25-Fold Over Dehydrogenation

Purified formylmethanofuran dehydrogenase from Methanobacterium thermoautotrophicum catalyzes the reversible interconversion of CO₂ + MFR and CHO-MFR, but with a pronounced kinetic asymmetry. The rate of CO₂ reduction to formylmethanofuran is approximately 25-fold higher than the rate of N-formylmethanofuran dehydrogenation under identical conditions [1]. This directional bias toward formylmethanofuran synthesis aligns with the physiological role of the enzyme in initiating methanogenesis from CO₂, a property not shared by bacterial formate dehydrogenases which typically favor formate oxidation [2].

formylmethanofuran dehydrogenase reaction directionality CO₂ fixation kinetics

Differential Salt Activation Profiles of Formylmethanofuran-Dependent Formyltransferase: Phosphate vs. Sulfate Requirement

The formylmethanofuran:tetrahydromethanopterin formyltransferase (Ftr) from the hyperthermophilic archaeon Methanopyrus kandleri exhibits absolute dependence on phosphate or sulfate salts for catalytic activity, a property not observed in mesophilic Ftr homologs [1]. The salt activation profile follows the rank order: K₂HPO₄ > (NH₄)₂SO₄ > K₂SO₄ > Na₂SO₄ > Na₂HPO₄. KCl, NaCl, and NH₄Cl fail to activate the enzyme. At the optimal K₂HPO₄ concentration (1.5 M) and 65 °C, the enzyme achieves a Vmax of 2700 U/mg with Km values of 50 µM for CHO-MFR and 100 µM for H₄MPT [1].

formyltransferase salt activation enzyme kinetics thermostability

Comparative Kinetic Parameters of Formylmethanofuran Dehydrogenase vs. Bacterial Formate Dehydrogenases

Formylmethanofuran dehydrogenase (FwdB) from Methanobacterium wolfeii, a tungsten-containing enzyme, exhibits a kcat of 18 s⁻¹ for formate oxidation with methyl viologen as electron acceptor, substantially lower than the kcat values reported for bacterial formate dehydrogenases such as E. coli FdhF (2800 s⁻¹) and D. vulgaris FdhAB (3684 s⁻¹) [1]. This kinetic difference reflects the distinct physiological roles: Fwd/Fmd enzymes function primarily in the reductive direction for CO₂ fixation, whereas bacterial FDHs are optimized for formate oxidation [2].

formylmethanofuran dehydrogenase formate dehydrogenase kcat comparison metal cofactor

Formylmethanofuran Procurement Scenarios: High-Impact Research and Industrial Applications Supported by Quantitative Evidence


In Vitro Reconstitution of Archaeal CO₂ Fixation and Methanogenesis Pathways

Formylmethanofuran is an essential substrate for in vitro reconstitution of the complete Wood-Ljungdahl pathway in archaeal systems. Given the strict substrate specificity of formylmethanofuran dehydrogenase (≤1% relative activity with formate) [1] and the 25-fold kinetic bias toward CO₂ reduction [2], authentic CHO-MFR is indispensable for achieving physiologically relevant reaction rates and directionality in CO₂-to-methane conversion assays.

Characterization of Novel Formyltransferase and Formylmethanofuran Dehydrogenase Enzymes

For enzymologists characterizing archaeal Ftr or Fmd/Fwd enzymes, formylmethanofuran is the sole substrate capable of revealing native kinetic parameters. The documented Km values (e.g., 50 µM for CHO-MFR with M. kandleri Ftr) [3] and the absolute salt-dependence of hyperthermophilic Ftr [3] can only be determined using the authentic coenzyme; pseudo-substrates like N-furfurylformamide yield artificially elevated Km and depressed Vmax [4].

Thermodynamic and Bioenergetic Studies of Low-Potential CO₂ Reduction

The uniquely negative midpoint potential of the CO₂ + MFR/CHO-MFR couple (E'₀ ≈ -530 mV) [2] makes formylmethanofuran essential for studying electron bifurcation and energy conservation mechanisms in methanogens. Procurement of CHO-MFR enables direct measurement of the endergonic CO₂ reduction step that defines the energetic ceiling of archaeal autotrophy, a property not shared by bacterial formate dehydrogenase systems.

Anaerobic Oxidation of Methane (AOM) and Reverse Methanogenesis Research

Formylmethanofuran serves as a critical substrate for characterizing the reverse methanogenesis pathway operative in anaerobic methanotrophic (ANME) archaea. Heterologous expression studies confirm that ANME enzymes retain specificity for CHO-MFR and related methanogenic coenzymes [5]. Accurate kinetic and mechanistic studies of AOM require the authentic formylated coenzyme, as truncated analogs fail to support enzyme activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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